molecular formula C16H13NO2 B2895643 1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 439094-73-2

1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone

Cat. No. B2895643
CAS RN: 439094-73-2
M. Wt: 251.285
InChI Key: ZLHMKRNGPZHAOX-UHFFFAOYSA-N
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Description

“1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone” is a chemical compound . The molecular formula is C16H13NO2.


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique is often used for this purpose .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone” are not available, the reactions of methylphenyl radicals with O2 have been studied . A detailed reaction submechanism is presented for the 2-methylphenyl radical + O2 system, with 16 intermediates and products .

Scientific Research Applications

Synthesis and Biological Activities

One study involves the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their evaluation for biological activities. These compounds demonstrated significant immunosuppressive and immunostimulatory effects, along with potent inhibitory activities against LPS-stimulated NO generation. Furthermore, they showed strong cytotoxicity against various carcinoma and leukemia cells, highlighting their potential in medicinal chemistry (H. Abdel‐Aziz et al., 2011).

Another study detailed the synthesis and antimicrobial activity of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derived from 1-(5-fluoro-2-hydroxyphenyl)ethanone. These compounds were tested for in vitro antimicrobial activity, showcasing potential as new antimicrobial agents (K. S. Kumar et al., 2019).

Chemical Synthesis and Mechanism Studies

The synthesis and application of novel complexes constructed from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands resulted in metal–organic frameworks with varying structures. These studies emphasize the role of structural design in the synthesis of compounds with potential applications in catalysis and materials science (Li-Xin Sun et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

The exact mode of action of 1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is currently unknown due to the lack of specific studies on this compound. It’s possible that it may interact with its targets in a manner similar to related compounds, causing changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Related compounds have been found to exert various effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets

properties

IUPAC Name

1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-4-3-5-13(8-10)16-14-9-12(11(2)18)6-7-15(14)17-19-16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHMKRNGPZHAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone

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